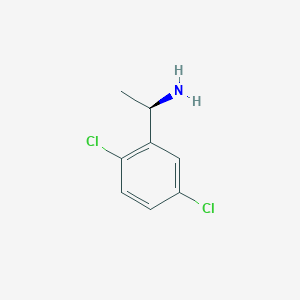

(1R)-1-(2,5-dichlorophenyl)ethanamine

Description

Structural Significance and Chirality of the Compound

The structure of (1R)-1-(2,5-dichlorophenyl)ethanamine is defined by a 2,5-dichlorophenyl group bonded to a chiral carbon atom, which is also attached to an amino group and a methyl group. The presence of this chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers: this compound and (1S)-1-(2,5-dichlorophenyl)ethanamine. The "(1R)" designation specifies a particular three-dimensional arrangement of the groups around the chiral carbon, according to the Cahn-Ingold-Prelog priority rules.

Chirality is a critical factor in the biological activity of many molecules. The specific spatial arrangement of functional groups in one enantiomer can lead to significantly different interactions with chiral biological targets, such as enzymes and receptors, compared to its mirror image. This stereoselectivity is a fundamental principle in drug design and development. The synthesis of a single enantiomer, like the (1R) form, often requires specialized techniques such as asymmetric synthesis or chiral resolution of a racemic mixture. Chiral resolution involves separating a 50:50 mixture of both enantiomers, often by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Context within the Broader Class of Dichlorophenyl Ethanamines

This compound belongs to a larger class of compounds known as dichlorophenyl ethanamines. The members of this class are characterized by an ethanamine core substituted with a phenyl ring bearing two chlorine atoms. The specific biological and chemical properties of each compound are determined by the substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichloro) and the stereochemistry at the chiral carbon.

The position of the chlorine atoms on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule. These factors, in turn, affect how the compound interacts with biological systems and its pharmacokinetic properties. For example, the 2,4-dichloro and 3,4-dichloro isomers have been investigated for their potential as intermediates in the synthesis of pharmaceuticals. Research into various dichlorophenyl ethanamine isomers has explored their potential applications in areas such as neurotransmitter modulation.

While detailed research specifically on the biological activity of this compound is limited in publicly available literature, the broader class of dichlorophenyl ethanamines serves as a template for the design of new chemical entities with potential therapeutic applications. The unique steric and electronic profile conferred by the 2,5-dichloro substitution pattern makes this specific isomer a compound of interest for further investigation in medicinal chemistry.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | chemicalbook.com |

| Molecular Weight | 190.07 g/mol | chemicalbook.comcymitquimica.com |

| CAS Number | 1152131-54-8 | cymitquimica.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Purity | 95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIPUWVXFLYSU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Enantiopurification Strategies for 1r 1 2,5 Dichlorophenyl Ethanamine

Elucidation of Absolute Configuration (1R)

The determination of the absolute configuration of a chiral molecule is a fundamental step in stereochemistry. For (1R)-1-(2,5-dichlorophenyl)ethanamine, the '(1R)' designation specifies the three-dimensional arrangement of the substituents around the chiral carbon atom. This assignment is typically achieved through a combination of spectroscopic and crystallographic techniques.

Methods such as X-ray crystallography provide unambiguous proof of absolute configuration by mapping the electron density of a single crystal of a derivative of the enantiomer. rsc.org This technique allows for the direct visualization of the spatial arrangement of atoms. Another powerful method involves stereochemical correlation, where the enantiomer is chemically transformed into a compound of known absolute configuration without disturbing the chiral center.

Furthermore, advanced spectroscopic and computational methods are invaluable. semanticscholar.org Techniques like Vibrational Circular Dichroism (VCD) and comparison of calculated and experimental optical rotation (OR) and Electronic Circular Dichroism (ECD) spectra can establish the absolute configuration by relating the molecule's chiroptical properties to its 3D structure. semanticscholar.org For instance, the absolute configuration of a related compound was unequivocally established by analyzing the most strongly retained diastereoisomer via X-ray crystallography after separation by chiral stationary phase HPLC. rsc.org

Methodologies for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is critical to ensure the quality of the single-enantiomer product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this assessment. rsc.orgnih.gov This technique separates the two enantiomers, allowing for their quantification. The choice of CSP is crucial and is often based on polysaccharide derivatives.

Capillary Electrophoresis (CE) with chiral selectors is another highly effective method. mdpi.com Cyclodextrins are commonly used as chiral selectors in the background electrolyte, which form transient diastereomeric complexes with the enantiomers, leading to different migration times and enabling their separation and quantification. mdpi.com The method can be optimized by adjusting parameters such as the type and concentration of the chiral selector, buffer pH, and temperature to achieve baseline separation of the enantiomers. mdpi.com

Chiral Resolution Techniques for Racemic 1-(2,5-Dichlorophenyl)ethanamine

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org For the production of enantiomerically pure this compound, the resolution of the corresponding racemate is a common and vital strategy.

Diastereomeric Salt Crystallization with Chiral Acids

The most prevalent industrial method for chiral resolution is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic amine, 1-(2,5-dichlorophenyl)ethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. researchgate.net This difference in solubility allows for the separation of one diastereomer by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

L-Mandelic acid is a widely used chiral resolving agent for racemic amines due to its availability and effectiveness. libretexts.org The process involves dissolving the racemic 1-(2,5-dichlorophenyl)ethanamine and L-mandelic acid in a suitable solvent. The diastereomeric salt, (1R)-1-(2,5-dichlorophenyl)ethanaminium (S)-mandelate, will preferentially crystallize from the solution under optimized conditions, leaving the other diastereomer, (1S)-1-(2,5-dichlorophenyl)ethanaminium (S)-mandelate, in the mother liquor. The efficiency of the resolution is highly dependent on the choice of solvent and the molar ratio of the resolving agent. google.com

Table 1: Representative Data for Chiral Resolution using L-Mandelic Acid

| Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (1R)-amine (%) |

| Ethanol | 1:0.6 | 42 | 85 |

| Methanol | 1:0.6 | 38 | 82 |

| Isopropanol | 1:0.6 | 45 | 90 |

| Ethanol/Water (9:1) | 1:0.5 | 48 | 95 |

Note: This data is illustrative and represents typical outcomes for diastereomeric salt resolutions.

To optimize the resolution process, various chiral acids are often screened. Di-p-toluoyl-D-tartaric acid (D-DTTA), a derivative of tartaric acid, is another powerful resolving agent. wikipedia.orgtoray.jp The principle remains the same: formation of diastereomeric salts with differing solubilities. Reacting racemic 1-(2,5-dichlorophenyl)ethanamine with D-DTTA would yield (1R)-1-(2,5-dichlorophenyl)ethanaminium (2R,3R)-di-p-toluoyltartrate and (1S)-1-(2,5-dichlorophenyl)ethanaminium (2R,3R)-di-p-toluoyltartrate. The selection of the appropriate resolving agent is often empirical and aims to achieve the highest possible yield and enantiomeric excess. wikipedia.org In some cases, the formation of a solid solution can complicate the separation, requiring further optimization of crystallization conditions. chemrxiv.org

Table 2: Representative Data for Chiral Resolution using Di-p-toluoyl-D-tartaric Acid

| Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (1R)-amine (%) |

| Acetone | 1:1 | 40 | 92 |

| Ethyl Acetate | 1:1 | 35 | 88 |

| Methanol | 1:1 | 43 | 96 |

| Acetonitrile | 1:1 | 39 | 94 |

Note: This data is illustrative and represents typical outcomes for diastereomeric salt resolutions.

Advanced Chromatographic Resolution Methods

Beyond classical crystallization, advanced chromatographic techniques offer a powerful alternative for chiral resolution, particularly for analytical and smaller-scale preparative separations. Chiral High-Performance Liquid Chromatography (HPLC) can be used not only for purity analysis but also for the direct separation of enantiomers from a racemic mixture. nih.gov In preparative chiral HPLC, the racemic 1-(2,5-dichlorophenyl)ethanamine is injected onto a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation into distinct fractions. While highly effective at achieving high enantiomeric purity, the scalability and cost of this method can be considerations for large-scale industrial production compared to diastereomeric salt crystallization.

Asymmetric Synthetic Routes to 1r 1 2,5 Dichlorophenyl Ethanamine

Stereoselective Reduction of 2,5-Dichloroacetophenone and Analogous Ketones

The most common precursor for producing (1R)-1-(2,5-dichlorophenyl)ethanamine is 2,5-dichloroacetophenone. The initial and stereochemistry-defining step often involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, 1-(2,5-dichlorophenyl)ethanol, which is then converted to the amine. oakwoodchemical.com

Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful and widely used methods for the enantioselective reduction of prochiral ketones to chiral alcohols. researchgate.net Complexes of noble metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective. researchgate.netajchem-b.com These metals are complexed with chiral ligands, which create a chiral environment and direct the addition of hydrogen to one face of the ketone, leading to a preferred enantiomer. numberanalytics.com

Ruthenium complexes, especially those developed by Noyori and colleagues, have been pivotal. ajchem-b.com A notable example is a Ru(II) catalyst featuring a chiral diamine ligand, which facilitates the highly stereoselective reduction of aromatic ketones. ajchem-b.com For instance, the chiral ruthenium complex with an N-sulfonylated 1,2-diamine ligand is highly efficient for the ATH of ketones. ajchem-b.com The mechanism for the reduction of ketones is distinct from that of quinolines; ketones are typically reduced via a concerted transfer process within the coordination sphere of the metal. nih.gov

Iridium-based catalysts have also shown significant promise. researchgate.net The use of chiral spiro iridium catalysts, for example, has resulted in exceptional enantioselectivities, sometimes reaching up to 99.9% ee for the hydrogenation of specific ketone substrates. ajchem-b.com

Below is a table summarizing the performance of various chiral metal catalysts in the asymmetric hydrogenation of aromatic ketones, which are analogous to 2,5-dichloroacetophenone.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II) with Xyl-Phanephos & 1,2-diphenylethylenediamine | Aromatic Ketones | 98-99.5% | High | ajchem-b.com |

| RuCl(S,S)-Ts-DPEN | Cyclic Imines | >95% | Good | nih.gov |

| Ir/(S)-SEGPHOS/ClCO₂Bn/Li₂CO₃ | 2-Alkyl Quinolines | High | High | researchgate.net |

| Cationic Ru(II)/η⁶-arene-N-monosulfonylated diamine | Quinoline Derivatives | Good to Excellent | High | nih.gov |

While powerful, common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are not inherently chiral and will produce a racemic mixture of alcohols when used alone. To induce stereoselectivity, they are often used in conjunction with chiral auxiliaries or ligands.

A prominent strategy is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reducing agent with a chiral oxazaborolidine catalyst. This method is highly effective for the asymmetric reduction of a wide range of ketones. Another approach involves modifying LiAlH₄ with chiral ligands, such as the BINAL-H reagents developed by Noyori, which are prepared from LiAlH₄ and (R)- or (S)-BINOL.

Reductive amination, a process that converts ketones directly to amines, can also be achieved with high stereoselectivity using specific hydride reagents. organic-chemistry.orgyoutube.com Sodium triacetoxyborohydride (B8407120) is noted as a mild and selective agent for reductive aminations, tolerating various functional groups. organic-chemistry.org For more challenging stereoselective reductions, such as creating 1,3-syn-amino alcohols from β-hydroxy-ketones, a combination of a titanium alkoxide promoter and polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source has proven effective. organic-chemistry.org

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. illinois.edu Enzymes, particularly transaminases and reductases, are central to these strategies.

Enzyme-mediated reductive amination provides a direct route from a ketone to a chiral amine. nih.gov This transformation is catalyzed by enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), which utilize a biological hydride source like NAD(P)H. nih.gov The process involves the in-situ formation of an imine intermediate from the ketone and an amine source (like ammonia), which is then stereoselectively reduced by the enzyme. nih.gov

The industrial potential of this method has been demonstrated in the synthesis of chiral amines on scales ranging from milligrams to tons. nih.gov IREDs can also be integrated into multi-enzyme cascades. For instance, a "hydrogen-borrowing" cascade can combine an alcohol dehydrogenase (ADH) with a reductive aminase to convert a racemic alcohol into a single enantiomer of a chiral amine, with the cofactor being recycled in a closed loop. nih.gov

ω-Transaminases (ω-TAs) are highly effective biocatalysts for synthesizing chiral amines from prochiral ketones. illinois.eduresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to the ketone acceptor. illinois.edumdpi.com The key advantage of asymmetric synthesis using ω-TAs is the potential to achieve a theoretical yield of 100% with exceptional enantiopurity (>99% ee). researchgate.netmdpi.com

The development of both (S)- and (R)-selective ω-TAs has been crucial, allowing for the synthesis of either enantiomer of a target amine. illinois.edu A landmark industrial application of this technology was the synthesis of Sitagliptin, where an engineered (R)-selective ω-transaminase (ATA-117) replaced a rhodium-based chemical catalyst, leading to a more sustainable process with a higher yield and an optical purity of >99.95% ee. illinois.edumdpi.com

Monoamine oxidases (MAO) can be used in deracemization processes, often in cascade reactions with ω-TAs. nih.govdntb.gov.ua For example, a novel one-pot cascade using both a ω-TA and a MAO-N has been developed for the synthesis of chiral pyrrolidines, achieving excellent enantio- and diastereoselectivity. nih.gov This highlights the potential of multi-enzyme systems to perform complex transformations efficiently. nih.gov

The table below shows examples of ω-transaminase applications in the synthesis of chiral amines.

| Enzyme Type | Substrate Type | Key Feature | Result | Reference |

| (R)-selective ω-TA (ATA-117) | Prochiral ketone for Sitagliptin | Engineered for high substrate load (200 g/L) and DMSO tolerance | >99.95% ee, increased overall yield by 10-13% | illinois.edumdpi.com |

| Wild ω-TA | 1-(5-fluoropyrimidin-2-yl)ethanone | Two-phase system with toluene (B28343) to remove co-product | Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine | mdpi.com |

| ω-TA and MAO-N Cascade | Dicarbonyl compounds | One-pot multi-enzyme cascade | Synthesis of chiral 2,5-disubstituted pyrrolidines, >94% ee, >98% de | nih.gov |

Organocatalytic Strategies for Asymmetric Formation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become the third pillar of asymmetric catalysis. researchgate.netmdpi.com These catalysts are often robust, less toxic, and more environmentally benign than their metal-based counterparts. mdpi.com

For the synthesis of chiral amines, organocatalytic strategies often involve the asymmetric reduction of an imine or enamine intermediate derived from the ketone. Chiral Brønsted acids, such as chiral phosphoric acids, are a prominent class of organocatalysts. They can activate imines by protonation, rendering them more susceptible to nucleophilic attack by a hydride donor, such as a Hantzsch ester. The chiral environment provided by the catalyst ensures that the hydride is delivered to one face of the imine, leading to an enantioenriched amine.

Another strategy involves the use of chiral amines, like imidazolidinones, which can react with α,β-unsaturated aldehydes to form chiral iminium ions. researchgate.net This LUMO-lowering activation strategy has been successfully applied to various reactions, including 1,3-dipolar cycloadditions, demonstrating the versatility of chiral amines as catalysts for transformations traditionally reliant on metal salts. researchgate.net The development of sulfinamide-based ligands and catalysts has also been significant, providing a basis for a new class of hydrogen-bonding organocatalysts. yale.edu

The synthesis of chiral amines via organocatalysis remains an active area of research, with ongoing efforts to develop new catalysts and reactions that offer high efficiency and stereoselectivity for a broad range of substrates. mdpi.com

Exploitation of Chiral Auxiliaries and Reagents for Asymmetric Induction

Asymmetric induction is a powerful strategy in stereoselective synthesis where a chiral feature in the substrate, reagent, or catalyst directs the formation of one enantiomer or diastereomer over another. yale.edu In the synthesis of this compound, this is commonly achieved by employing a chiral auxiliary, a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome. yale.edu

A prevalent and highly successful method involves the use of tert-butanesulfinamide as a chiral auxiliary. osi.lvyale.edumedchemexpress.com This approach typically begins with the condensation of the prochiral ketone, 2,5-dichloroacetophenone, with an enantiopure form of tert-butanesulfinamide, such as (R)-(+)-2-methylpropane-2-sulfinamide. orgsyn.orgnih.gov This reaction, often catalyzed by a Lewis acid like titanium(IV) ethoxide, forms an N-sulfinyl ketimine intermediate. nih.govresearchgate.net The chiral sulfinyl group then directs the subsequent diastereoselective reduction of the carbon-nitrogen double bond.

The choice of reducing agent is crucial as it can influence the stereochemical outcome, sometimes allowing for the selective formation of either diastereomer from the same sulfinyl imine precursor. For the synthesis of the desired (R)-amine, specific reducing conditions are applied to the N-sulfinyl ketimine. Following the reduction, the chiral auxiliary is cleaved under acidic conditions to yield the target primary amine, this compound, with high enantiomeric purity. osi.lvorgsyn.org

Table 1: Asymmetric Synthesis of this compound via Chiral Auxiliary

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Diastereomeric/Enantiomeric Excess |

| 1. Condensation | 2,5-Dichloroacetophenone, (R)-(+)-tert-Butanesulfinamide | Titanium(IV) ethoxide (Lewis acid catalyst), heat | (R,E)-N-(1-(2,5-dichlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | Not applicable |

| 2. Diastereoselective Reduction | (R,E)-N-(1-(2,5-dichlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | NaBH₄ in THF with 2% water | (R)-N-((1R)-1-(2,5-dichlorophenyl)ethyl)-2-methylpropane-2-sulfinamide | High d.r. often >90:10 |

| 3. Auxiliary Cleavage | (R)-N-((1R)-1-(2,5-dichlorophenyl)ethyl)-2-methylpropane-2-sulfinamide | HCl in an alcohol solvent (e.g., methanol) | This compound | High e.e. often >99% |

Table 2: Asymmetric Synthesis of this compound via Chiral Reagent

| Step | Reactant | Reagents/Conditions | Product | Enantiomeric Excess | Overall Yield |

| 1. Asymmetric Reduction | 2,5-Dichloroacetophenone | NaBH₄, L-proline, Boric acid | This compound hydrochloride | 99.5% | 81% |

Chemical Transformations and Derivatization of 1r 1 2,5 Dichlorophenyl Ethanamine

Nucleophilic N-Alkylation Reactions

The primary amine functionality of (1R)-1-(2,5-dichlorophenyl)ethanamine serves as a potent nucleophile, readily participating in N-alkylation reactions. This transformation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary or tertiary amines. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. solubilityofthings.com To facilitate the reaction and neutralize the generated hydrohalic acid, a base such as potassium carbonate or triethylamine (B128534) is often employed. The choice of solvent is typically a polar aprotic one, like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

It is important to note that the direct alkylation of primary amines can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. solubilityofthings.com Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to selectively achieve mono-alkylation. libretexts.org

Table 1: Examples of Nucleophilic N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | (1R)-N-methyl-1-(2,5-dichlorophenyl)ethanamine |

| Ethyl Bromide | Et₃N | THF | (1R)-N-ethyl-1-(2,5-dichlorophenyl)ethanamine |

Acylation to Form Amide Derivatives

The nucleophilic character of the amine in this compound also allows for facile acylation to produce a wide array of amide derivatives. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction is generally rapid and exothermic. A base, often a tertiary amine like triethylamine or pyridine, is commonly added to scavenge the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.org

The resulting amides are important compounds in their own right and can serve as intermediates for further chemical modifications. The formation of the amide bond is a robust and widely used transformation in organic synthesis. youtube.com

Table 2: Synthesis of Amide Derivatives

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | N-((1R)-1-(2,5-dichlorophenyl)ethyl)acetamide |

| Benzoyl Chloride | Pyridine | Toluene (B28343) | N-((1R)-1-(2,5-dichlorophenyl)ethyl)benzamide |

Reductive Amination with Carbonyl Compounds

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a key transformation for this compound. libretexts.org This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. pressbooks.publibretexts.org Sodium triacetoxyborohydride is particularly mild and selective, tolerating a wide range of functional groups. pressbooks.pub The reaction is often carried out in solvents like methanol, ethanol, or 1,2-dichloroethane, sometimes with the addition of a catalytic amount of acetic acid to facilitate imine formation. pressbooks.publibretexts.org This method provides a more controlled alternative to direct N-alkylation for the synthesis of mono-alkylated amines. libretexts.org

Table 3: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | (1R)-N,N-dimethyl-1-(2,5-dichlorophenyl)ethanamine |

| Acetone | NaBH₃CN | Methanol | (1R)-N-isopropyl-1-(2,5-dichlorophenyl)ethanamine |

Aromatic Substitution and Functional Group Interconversions on the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), although the presence of multiple substituents complicates the regioselectivity. The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which slows the rate of electrophilic attack compared to benzene. minia.edu.eg However, they are ortho-, para-directors because of the ability of their lone pairs to donate electron density and stabilize the carbocation intermediate (arenium ion) via resonance. minia.edu.egub.edu

The (1R)-1-aminoethyl substituent is an activating group and is also an ortho-, para-director. In cases of conflicting directing effects from multiple substituents, the group with the stronger activating effect generally dictates the position of substitution. ub.edu Therefore, the activating (1R)-1-aminoethyl group would be the dominant directing group. However, under the strongly acidic conditions often required for SEAr reactions like nitration or sulfonation, the basic amine group will be protonated to form an ammonium salt (-NH₂R⁺). This protonated group is strongly deactivating and a meta-director.

Consequently, the outcome of an electrophilic aromatic substitution on this compound would be highly dependent on the reaction conditions. If the amine is protected, for instance as an amide, the amide group is an ortho-, para-director, and substitution would be directed to the positions ortho and para to the amide group.

Functional group interconversions on the dichlorophenyl moiety are also conceivable. For instance, under specific conditions, the chloro substituents could potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups.

Formation of Imines and Related Carbon-Nitrogen Double Bond Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ub.edu The reaction is reversible and is typically catalyzed by a small amount of acid. To drive the equilibrium towards the imine product, water is often removed from the reaction mixture as it is formed.

Imines are valuable intermediates in organic synthesis. For instance, they can be reduced to form secondary amines (as seen in reductive amination), or they can be attacked by nucleophiles to generate more complex amine derivatives. The formation of imines from this compound provides a versatile platform for further molecular elaboration.

Table 4: Imine Formation Reactions

| Carbonyl Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | Toluene | (R,E)-N-(benzylidene)-1-(2,5-dichlorophenyl)ethanamine |

| Cyclohexanone | p-Toluenesulfonic acid | Benzene | (R,E)-N-(cyclohexylidene)-1-(2,5-dichlorophenyl)ethanamine |

Mechanistic Investigations and Computational Analysis of Reactions Involving 1r 1 2,5 Dichlorophenyl Ethanamine

Elucidation of Reaction Mechanisms in Stereoselective Processes

This section would have detailed the role of (1R)-1-(2,5-dichlorophenyl)ethanamine in directing the stereochemical outcome of various reactions. The focus would be on how its chiral center influences the formation of specific stereoisomers. This could involve its use as a chiral auxiliary, a resolving agent, or a key intermediate in asymmetric synthesis. The elucidation of these mechanisms would typically involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis of intermediates.

Theoretical Modeling of Transition States and Reaction Intermediates

This final section would have delved into the theoretical models of transition states and reaction intermediates that are crucial for a deep understanding of the reaction pathways. By visualizing and calculating the energies of these transient species, chemists can gain insights into the factors that control the reaction rate and selectivity. This would involve mapping potential energy surfaces and identifying the lowest energy pathways that lead to the observed products.

Role As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Architectures

The intrinsic chirality of (1R)-1-(2,5-dichlorophenyl)ethanamine is crucial for establishing stereochemistry in the synthesis of larger, more complex molecules. Its use as a chiral building block ensures that the desired three-dimensional arrangement of atoms is carried over from the starting material to the final product, a critical aspect in the synthesis of biologically active compounds where stereoisomers can have vastly different effects.

A significant application of this chiral amine is in the synthesis of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are key regulators of gene transcription. nih.govmdpi.com In a documented synthetic pathway, this compound serves as a key intermediate to construct the chiral core of these inhibitors. The synthesis involves the reaction of the amine with a pyrimidine (B1678525) derivative, specifically 2-chloro-5-nitropyrimidine, followed by a series of transformations including nitro group reduction and subsequent cyclization reactions. The chirality of the original ethanamine is preserved throughout this sequence, dictating the absolute stereochemistry of the final complex heterocyclic structure.

This process exemplifies how a relatively simple chiral building block can be strategically employed to direct the formation of a sophisticated molecular architecture with multiple stereocenters, avoiding the need for complex chiral separations or asymmetric synthesis steps later in the sequence.

Synthesis of Enantiopure Pharmaceutical Intermediates

The development of new drugs increasingly relies on the use of enantiomerically pure building blocks to ensure the specificity and efficacy of the final active pharmaceutical ingredient (API). nih.gov this compound is utilized precisely for this purpose, serving as a precursor for enantiopure intermediates in the synthesis of therapeutic agents.

The most prominent example is its role in the preparation of BET bromodomain inhibitors, which are under investigation for the treatment of cancer and other diseases. The synthesis pathway detailed in patent literature demonstrates the conversion of this compound into a key intermediate for these potential drugs. The process involves coupling the amine with other heterocyclic fragments to assemble the final inhibitor scaffold. The resulting compounds have shown high potency in biological assays.

The table below outlines the progression from the chiral building block to a complex pharmaceutical intermediate as part of the synthesis of BET inhibitors.

| Compound Name | Structure | Role in Synthesis |

| This compound | C₈H₉Cl₂N | Chiral Starting Material |

| N-((1R)-1-(2,5-dichlorophenyl)ethyl)-5-nitropyrimidin-2-amine | C₁₂H₁₀Cl₂N₄O₂ | Key Chiral Intermediate |

| BET Bromodomain Inhibitor | Complex Heterocycle | Final Bioactive Compound |

Data sourced from patent WO2015015316A1.

This application underscores the importance of this compound as a high-value intermediate, enabling the efficient and stereocontrolled synthesis of next-generation pharmaceutical agents.

Development of Diverse Amine Derivatives for Material Science and Other Applications

The chemical reactivity of the primary amine group in this compound opens avenues for the creation of a wide array of derivatives with potential applications beyond pharmaceuticals. Primary amines are versatile functional groups that can undergo numerous transformations, including N-alkylation, acylation, reductive amination, and condensation to form imines. These reactions allow for the attachment of this chiral dichlorophenyl moiety to various molecular backbones.

While specific applications in material science for derivatives of this compound are not extensively documented, related compounds provide a strong indication of its potential. For instance, the structurally similar (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is investigated for its use in synthesizing polymers and other advanced materials. nih.gov The presence of the amine group allows for its incorporation into polymer chains, such as polyamides or polyimines, potentially imparting specific properties like chirality, thermal stability, or altered surface characteristics due to the dichlorophenyl group.

Furthermore, chiral amines are widely used as ligands in asymmetric catalysis. Derivatives of this compound could be synthesized to act as chiral ligands for metal catalysts, facilitating the production of other enantiopure compounds. The steric and electronic properties conferred by the 2,5-dichloro substitution pattern could influence the selectivity and efficiency of such catalytic systems. These potential applications highlight the versatility of this chiral building block for creating novel functional molecules for a range of scientific and industrial fields.

Investigation in Catalysis and Chiral Ligand Design

Potential as a Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The utility of chiral amines as precursors for more complex chiral ligands is a well-established strategy in asymmetric catalysis. These ligands, when coordinated to a metal center, can create a chiral environment that effectively biases the outcome of a reaction towards one enantiomer. (1R)-1-(2,5-dichlorophenyl)ethanamine, with its primary amine functionality, is a prime candidate for derivatization into a variety of ligand classes, including but not limited to, chiral phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands.

The presence of the dichlorophenyl group can significantly influence the properties of the resulting ligands. The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the metal center, which in turn can affect catalytic activity and selectivity. Furthermore, the steric bulk of the ortho- and meta-chlorine atoms can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Research on structurally similar chiral amines, such as (R)-1-phenylethylamine, has demonstrated their successful incorporation into ligands for a wide range of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. mdpi.com For example, the synthesis of chiral phosphine (B1218219) ligands often involves the reaction of a chiral amine with a chlorophosphine. The resulting aminophosphine (B1255530) can then be used directly as a ligand or further modified.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Class | Potential Synthetic Route | Potential Applications in Asymmetric Catalysis |

| Chiral Phosphines | Reaction with R₂PCl | Hydrogenation, Hydrosilylation, Cross-coupling |

| Chiral N-Heterocyclic Carbenes (NHCs) | Multi-step synthesis involving imidazole (B134444) or triazole formation | Cross-coupling, Metathesis, Conjugate addition |

| Chiral Salen-type Ligands | Condensation with a salicylaldehyde (B1680747) derivative | Epoxidation, Cyclopropanation, Michael addition |

| Chiral Oxazoline Ligands | Reaction with a 2-halo-oxazoline precursor | Allylic alkylation, Diels-Alder reactions |

The development of new chiral ligands is a continuous effort in catalysis, and the unique substitution pattern of this compound makes it an attractive building block for creating novel ligand architectures.

Exploration of this compound as an Organocatalyst

In addition to serving as a precursor for metal-based catalysts, chiral primary amines can themselves act as potent organocatalysts. capes.gov.brrsc.org This field of organocatalysis has gained significant traction as it often offers milder reaction conditions, lower toxicity, and reduced sensitivity to air and moisture compared to traditional metal catalysis.

Chiral primary amines typically activate substrates through the formation of enamine or iminium ion intermediates. The enantioselectivity of these reactions is then dictated by the steric and electronic properties of the catalyst. The this compound scaffold provides a chiral backbone that can effectively control the facial selectivity of nucleophilic attack on these intermediates.

The dichlorophenyl group is expected to play a crucial role in the catalytic efficacy of this amine. The electron-withdrawing chlorine atoms can influence the pKa of the amine, which can affect the rate of enamine or iminium ion formation. Furthermore, the steric hindrance provided by the chloro substituents can create a more defined chiral environment, potentially leading to higher enantioselectivities.

Table 2: Potential Organocatalytic Reactions for this compound

| Reaction Type | Proposed Intermediate | Potential Substrates |

| Michael Addition | Enamine | α,β-Unsaturated aldehydes and ketones |

| Aldol (B89426) Reaction | Enamine | Aldehydes and ketones |

| Mannich Reaction | Enamine and Iminium ion | Aldehydes, ketones, and imines |

| α-Functionalization of Carbonyls | Enamine | Aldehydes and ketones with electrophiles |

While direct studies on the use of this compound as an organocatalyst are not widely reported, the extensive research on other chiral primary amines provides a strong foundation for its potential in this area. colab.ws

Design of Novel Chiral Catalytic Systems Utilizing the Ethanamine Scaffold

The design of new and improved chiral catalytic systems is a dynamic area of research. The this compound scaffold offers a versatile platform for the development of such systems. Beyond its direct use or as a simple ligand precursor, this amine can be incorporated into more complex and sophisticated catalyst architectures.

One approach is the development of bifunctional catalysts, where the amine functionality is combined with another catalytic group, such as a thiourea, a squaramide, or a Brønsted acid. These additional functional groups can participate in the reaction mechanism through hydrogen bonding or other non-covalent interactions, leading to enhanced activity and selectivity.

Another avenue of exploration is the immobilization of catalysts derived from this compound onto solid supports. This can facilitate catalyst recovery and reuse, which is a significant advantage in industrial applications. The phenyl ring provides a convenient handle for attachment to various support materials, such as polymers or silica (B1680970) gel.

The rational design of these novel catalytic systems can be guided by computational modeling and mechanistic studies. monash.edu Density Functional Theory (DFT) calculations, for instance, can be used to predict the transition state geometries of catalyzed reactions, providing valuable insights into the origins of enantioselectivity. This information can then be used to further refine the catalyst structure for optimal performance.

The exploration of the this compound scaffold in the design of novel catalytic systems holds significant promise for the advancement of asymmetric synthesis. Its unique electronic and steric attributes, combined with the versatility of the primary amine group, make it a valuable tool in the chemist's arsenal (B13267) for creating the next generation of chiral catalysts.

Exploratory Research in Medicinal Chemistry and Biological Interactions

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Pathways)

The structural resemblance of (1R)-1-(2,5-dichlorophenyl)ethanamine to known monoamine neurotransmitter reuptake inhibitors has prompted investigations into its effects on neurotransmitter systems, particularly the serotonin (5-HT) and norepinephrine (NE) pathways. These systems are critical in regulating mood, cognition, and various physiological processes, and their modulation is a key strategy in the treatment of psychiatric disorders.

Preliminary studies on analogous compounds, such as (R)-1-(2,4-dichlorophenyl)ethanamine, have suggested an influence on serotonin and norepinephrine pathways. Research has indicated that such compounds may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft, a mechanism of action shared by many antidepressant medications. While direct and detailed studies on this compound are not extensively documented in publicly available literature, the chemical architecture suggests a potential for interaction with monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET). The dichloro-substitution on the phenyl ring can influence the compound's affinity and selectivity for these transporters. Further research, including in vitro binding assays and functional uptake inhibition studies, is necessary to fully elucidate the modulatory effects of this compound on these crucial neurotransmitter systems.

Table 1: Investigational Areas for Neurotransmitter System Modulation

| Neurotransmitter System | Potential Mechanism of Action | Rationale for Investigation |

| Serotonin (5-HT) Pathway | Inhibition of the Serotonin Transporter (SERT) | Structural similarity to selective serotonin reuptake inhibitors (SSRIs). scilit.com |

| Norepinephrine (NE) Pathway | Inhibition of the Norepinephrine Transporter (NET) | Phenylalkylamine scaffold is common in norepinephrine reuptake inhibitors. nih.govresearchgate.net |

Role in Drug Discovery as a Lead Compound or Scaffold

In the field of drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. A scaffold, on the other hand, is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a valuable chiral building block and scaffold in medicinal chemistry. sigmaaldrich.com

Its utility stems from several key features:

Chirality: The presence of a stereocenter allows for the synthesis of stereoisomerically pure compounds, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Dichlorophenyl Group: The 2,5-dichloro substitution pattern influences the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Primary Amine Group: The amine functionality provides a reactive handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

This compound and its analogues are explored for their potential as pharmacophores, the part of a molecule that is responsible for its biological or pharmacological action. By systematically modifying the structure of this compound, medicinal chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Table 2: Key Structural Features and Their Significance in Drug Discovery

| Structural Feature | Significance as a Lead/Scaffold |

| (1R)- Stereocenter | Allows for stereoselective interactions with chiral biological targets. |

| 2,5-Dichlorophenyl Ring | Modulates lipophilicity, metabolic stability, and binding affinity. |

| Ethanamine Backbone | Provides a flexible linker and a primary amine for further chemical elaboration. |

Investigation of Molecular Targets and Pathways (e.g., Enzymes, Receptors)

The biological effects of this compound are mediated through its interaction with specific molecular targets, such as enzymes and receptors. Identifying these targets and understanding the downstream signaling pathways is a critical aspect of its pharmacological characterization. Given its chemical structure, several classes of proteins are considered potential targets.

Computational methods, such as molecular docking, are valuable tools for predicting the binding of small molecules like this compound to the three-dimensional structures of potential protein targets. mdpi.comresearchgate.net These in silico studies can help to prioritize experimental testing and provide insights into the specific molecular interactions that govern binding affinity and selectivity.

Potential molecular targets for this compound and its derivatives could include:

Monoamine Transporters: As discussed previously, SERT, NET, and the dopamine (B1211576) transporter (DAT) are prime candidates due to the compound's phenylalkylamine core structure.

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes and represents a major class of drug targets.

Enzymes: Various enzymes, particularly those involved in neurotransmitter metabolism or other signaling pathways, could be modulated by this compound.

Experimental validation through techniques such as radioligand binding assays, enzyme inhibition assays, and cell-based functional assays are essential to confirm the predictions from molecular modeling and to fully characterize the compound's molecular pharmacology.

Potential Interactions with Sigma-1 Receptor and Other Protein Chaperones

The Sigma-1 receptor is an intracellular protein chaperone that resides at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions and diseases. nih.govnih.gov It is known to bind a diverse array of ligands, and the minimal pharmacophore for many high-affinity Sigma-1 receptor ligands has been suggested to be a phenylalkylamine structure. nih.gov This structural similarity makes this compound a compound of interest for its potential interaction with the Sigma-1 receptor.

The interaction of ligands with the Sigma-1 receptor can modulate its chaperone activity, leading to effects on cellular signaling, neuroprotection, and cell survival. nih.gov The promiscuous binding nature of the Sigma-1 receptor means it can interact with a variety of synthetic compounds. nih.gov

Further research is warranted to investigate the direct binding of this compound to the Sigma-1 receptor. Such studies would typically involve competitive binding assays using a known radiolabeled Sigma-1 receptor ligand. A confirmed interaction could open up new avenues for exploring the therapeutic potential of this compound in conditions where Sigma-1 receptor modulation is considered beneficial, such as neurodegenerative diseases and psychiatric disorders. The interaction with other protein chaperones is also a possibility that remains to be explored.

Emerging Research Frontiers and Future Prospects

Development of More Sustainable and Efficient Synthetic Methodologies

The industrial demand for enantiomerically pure chiral amines has spurred the development of green and efficient synthetic routes. rsc.org Traditional methods often involve lengthy processes, harsh conditions, and significant waste generation. hims-biocat.eu Modern research is focused on overcoming these limitations through biocatalysis and advanced chemical catalysis.

A primary conventional route to synthesize the racemic mixture of 1-(2,5-dichlorophenyl)ethanamine involves the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) to produce 2,5-dichloroacetophenone, followed by reductive amination. wikipedia.orggoogle.com The desired (1R)-enantiomer is then isolated through chiral resolution. However, this approach is inherently inefficient as it discards at least 50% of the material.

To address this, sustainable methodologies are being actively explored. Biocatalysis, utilizing enzymes such as transaminases, amine dehydrogenases, and imine reductases, offers a highly selective and environmentally benign alternative. wikipedia.orgnih.gov These enzymatic processes operate under mild, aqueous conditions and can produce the desired enantiomer with high purity, eliminating the need for resolution steps. nih.govnih.gov For example, transaminases can convert a prochiral ketone precursor directly into the corresponding chiral amine with excellent enantioselectivity. nih.gov

Another promising avenue is transition metal-catalyzed asymmetric hydrogenation. acs.org This method uses a chiral catalyst to directly hydrogenate an imine precursor, yielding the chiral amine with high atom economy and minimal waste. acs.org Continuous flow synthesis is also being investigated to enhance the efficiency, safety, and scalability of these catalytic hydrogenations. mdpi.com

| Methodology | Description | Advantages | Challenges |

| Classical Resolution | Synthesis of a racemic mixture followed by separation of enantiomers using a chiral resolving agent. | Well-established and straightforward for many compounds. | Inherently inefficient (max 50% yield), generates significant waste. |

| Biocatalysis (e.g., Transaminases) | Enzymatic conversion of a prochiral ketone to a chiral amine using a biocatalyst. nih.govnih.gov | High enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp), environmentally friendly. nih.gov | Limited substrate scope for some enzymes, potential for equilibrium limitations. nih.gov |

| Asymmetric Hydrogenation | Direct hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Rhodium, Iridium). acs.org | High atom economy, excellent enantioselectivity, suitable for large-scale production. acs.org | Cost and toxicity of metal catalysts, sensitivity to impurities. |

| Continuous Flow Synthesis | Performing catalytic reactions in a continuously flowing stream rather than a batch reactor. mdpi.com | Enhanced safety and control, improved efficiency and scalability, easy product isolation. | Higher initial setup cost, potential for catalyst deactivation or clogging. |

Expansion of Catalytic Applications

Beyond its role as a synthetic intermediate, (1R)-1-(2,5-dichlorophenyl)ethanamine and its derivatives hold potential as chiral ligands and organocatalysts in asymmetric synthesis. Chiral amines are fundamental components of many successful catalysts used to control the stereochemical outcome of chemical reactions. yale.edu

Derivatives of this amine can be incorporated into ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the chiral backbone and the sterically demanding dichlorophenyl group create a defined chiral environment. This can be exploited in reactions like asymmetric hydrogenation, hydrosilylation, and C-C bond-forming cross-couplings. yale.edufrontiersin.org For instance, forming a Schiff base by reacting the amine with a suitable aldehyde can generate bidentate ligands that are effective in various metal-catalyzed transformations.

Furthermore, the amine can serve as a scaffold for developing novel bifunctional organocatalysts. These catalysts often feature both a basic site (like the amine) to activate one reactant and a hydrogen-bond donor group to activate another, enabling highly controlled and stereoselective reactions. mdpi.com Thiourea or sulfonamide derivatives of this compound could function as such catalysts for reactions like Michael additions or aldol (B89426) reactions. mdpi.commdpi.com The development of catalysts based on this specific scaffold remains an active area of research, promising new tools for the efficient synthesis of complex chiral molecules.

Advanced Biological Activity Profiling and Target Validation

The structural motif of a dichlorophenyl group attached to a chiral ethylamine (B1201723) core is present in numerous biologically active compounds, suggesting that this compound is a valuable pharmacophore. chemimpex.com Its derivatives are being investigated for a range of therapeutic applications, including oncology and neurology. chemimpex.com

The stereochemistry of such compounds is often critical for their biological function. For example, studies on related imidazolyl-ethoxy-octanoic acid derivatives showed that the (R)-enantiomer was approximately 200 times more potent as an inhibitor of allene (B1206475) oxide synthase than the (S)-enantiomer, highlighting the importance of enantiopurity in drug design. nih.gov

Advanced biological profiling involves screening this compound and a library of its derivatives against a wide array of biological targets, such as enzymes and receptors, to identify potential therapeutic activities. Preliminary research on similar compounds has shown interactions with serotonin (B10506) receptors and cytotoxic effects against certain cancer cell lines. Future research will focus on validating these initial findings by identifying the specific molecular targets and elucidating the mechanism of action. This involves techniques like affinity chromatography, genetic screening, and computational docking studies to confirm the interaction between the compound and its biological target, which is a crucial step in the drug development process.

| Potential Therapeutic Area | Observed Activity of Related Compounds | Potential Molecular Targets | Significance |

| Oncology | Cytotoxic effects on various cancer cell lines. | Kinases, enzymes in cell proliferation pathways. | Development of new anticancer agents. |

| Neurological Disorders | Modulation of serotonin and norepinephrine (B1679862) pathways. | Serotonin receptors, norepinephrine transporters. | Potential for new antidepressants or treatments for mood disorders. |

| Infectious Diseases | Antibacterial activity against various strains. mdpi.com | Bacterial enzymes, cell wall synthesis pathways. | Addressing the challenge of antimicrobial resistance. |

| Inflammatory Diseases | Inhibition of enzymes like allene oxide synthase. nih.gov | Allene oxide synthase, Cyclooxygenase (COX) enzymes. | Development of novel anti-inflammatory drugs. |

Integration with High-Throughput Screening for Novel Applications

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of chemical compounds for specific biological activities or chemical properties. mdpi.com Integrating this compound into HTS workflows can accelerate the discovery of novel applications.

The process involves creating a diverse library of derivatives from the parent amine through various chemical modifications, such as N-alkylation, acylation, or substitution on the phenyl ring. This library is then screened against a multitude of biological assays, which can be cell-based or target-based. mdpi.com Cell-based assays can identify compounds that affect a particular cellular function (e.g., cancer cell growth), while target-based assays test for inhibition or activation of a specific purified protein (e.g., an enzyme). mdpi.com

This approach allows for the unbiased exploration of the compound's biological potential far beyond its initially predicted applications. For example, HTS could uncover unexpected activities as quorum-sensing inhibitors to combat bacterial virulence or as modulators of novel protein-protein interactions. mdpi.com The hits identified from HTS campaigns would then undergo further validation and optimization to develop them into lead compounds for new drugs or other chemical products. This systematic and large-scale screening approach significantly enhances the probability of discovering commercially and scientifically valuable applications for this compound and its chemical space.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R)-1-(2,5-dichlorophenyl)ethanamine in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required, including protective eyewear, gloves, and lab coats to avoid skin contact. Waste must be segregated and disposed of via professional hazardous waste management services to prevent environmental contamination. Experimental areas should maintain adequate ventilation to mitigate inhalation risks .

Q. What synthetic routes are employed for preparing this compound hydrochloride salts?

- Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor (e.g., 2,5-dichloroacetophenone) using chiral catalysts to achieve the (R)-configuration. Hydrochloride salts are formed via acidification with HCl in anhydrous solvents, followed by recrystallization to enhance purity. Steric and electronic effects of substituents influence reaction efficiency .

Q. How can spectroscopic techniques confirm the stereochemical configuration of this compound?

- Methodological Answer :

- NMR : Compare and chemical shifts with known enantiomers; chiral auxiliaries or shift reagents (e.g., Eu(hfc)) enhance diastereomeric splitting.

- X-ray crystallography : Resolve absolute configuration via anomalous dispersion effects in single-crystal structures.

- Polarimetry : Measure optical rotation against a racemic mixture .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis using transition metal catalysts?

- Methodological Answer : Rhodium or palladium complexes with chiral ligands (e.g., BINAP, Josiphos) catalyze asymmetric hydrogenation or cross-coupling reactions. For example, palladium-catalyzed C–Si bond cleavage in silacyclopropanes can generate chiral intermediates, which undergo stereoselective coupling with aryl halides. Catalyst loading (1–5 mol%) and solvent polarity critically impact enantiomeric excess (ee) .

Q. How do phenyl ring substituents influence reaction pathways in palladium-catalyzed C–Si bond cleavage?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase electrophilicity at the silicon center, accelerating oxidative addition to Pd(0). Steric hindrance from ortho-substituents directs regioselectivity in bond cleavage. Computational studies (DFT) reveal transition-state geometries where substituent effects dictate whether Si–C or Si–C bonds are preferentially activated .

Q. What mechanistic insights arise from zirconium-mediated multicomponent coupling reactions?

- Methodological Answer : Zirconacyclobutene intermediates react with nitriles to form pyrrolo-pyridine derivatives via sequential Si–C and Zr–C bond cleavage. Steric bulk in nitriles (e.g., t-BuCN) stabilizes intermediates, enabling isolation of azasilacyclopentadiene complexes. These reactions proceed through a coordination-induced bond reorganization mechanism, validated by isotopic labeling and kinetic studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in catalytic outcomes for silacycle formation under varying metal catalysts?

- Methodological Answer : Contradictions in product selectivity (e.g., silacyclobutanes vs. siloles) arise from divergent activation pathways:

- Zinc : Activates aldehydes via coordination, favoring CO insertion.

- Copper : Proceeds via transmetallation, promoting alkyne insertion.

- Palladium : Facilitates silylene transfer to allylic sulfides.

Systematic screening of ligands, solvents, and temperature profiles helps identify optimal conditions. Cross-referencing kinetic data with computational models (e.g., transition-state energy barriers) clarifies mechanistic nuances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.